molecular formula C13H16N4O2 B2862386 n-(1-Cyanocyclohexyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 2128549-07-3

n-(1-Cyanocyclohexyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2862386
CAS No.: 2128549-07-3
M. Wt: 260.297
InChI Key: GAAUAUBHOAWNOI-UHFFFAOYSA-N
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Description

n-(1-Cyanocyclohexyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a complex organic compound with a unique structure that includes a cyanocyclohexyl group, a methyl group, and a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-(1-Cyanocyclohexyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves the reaction of 1-cyanocyclohexylacetonitrile with other reagents under specific conditions. One common method involves the use of microbial conversion to catalyze the substrate, followed by separation and purification . Another approach includes the cyanoacetylation of amines, which is a versatile method for preparing cyanoacetamide derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic processes and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

n-(1-Cyanocyclohexyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile used.

Scientific Research Applications

n-(1-Cyanocyclohexyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of n-(1-Cyanocyclohexyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

n-(1-Cyanocyclohexyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(1-cyanocyclohexyl)-1-methyl-6-oxopyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2/c1-17-11(18)6-5-10(16-17)12(19)15-13(9-14)7-3-2-4-8-13/h5-6H,2-4,7-8H2,1H3,(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAAUAUBHOAWNOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)NC2(CCCCC2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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